molecular formula C18H14ClN5OS B5746883 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904815-15-2

1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5746883
CAS No.: 904815-15-2
M. Wt: 383.9 g/mol
InChI Key: DMPOFELGDNDEHW-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a cyanosulfanyl group, and a chlorinated phenyl ring. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The cyanosulfanyl group is introduced via nucleophilic substitution reactions, while the chlorinated phenyl ring is incorporated through electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and cyanosulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a cyanosulfanyl group, which are not commonly found together in similar compounds.

Properties

IUPAC Name

[4-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-11-3-4-13(19)9-16(11)24-12(2)17(22-23-24)18(25)21-14-5-7-15(8-6-14)26-10-20/h3-9H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPOFELGDNDEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115452
Record name 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-15-2
Record name 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904815-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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